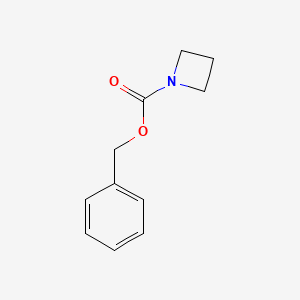

Benzyl azetidine-1-carboxylate

説明

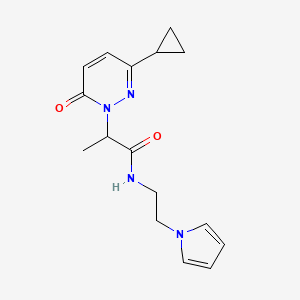

Benzyl azetidine-1-carboxylate is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 . It is a liquid at room temperature .

Synthesis Analysis

Azetidines, including Benzyl azetidine-1-carboxylate, can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope . Another method involves the use of a laboratory-evolved variant of cytochrome P450BM3, P411-AzetS, for the enantioselective one-carbon ring expansion of aziridines .Molecular Structure Analysis

The molecular structure of Benzyl azetidine-1-carboxylate consists of 11 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The InChI key is WXOQIRHYGZFGBS-UHFFFAOYSA-N .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

Benzyl azetidine-1-carboxylate is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified .科学的研究の応用

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

Benzyl azetidine-1-carboxylate is a valuable intermediate in medicinal chemistry due to its presence in bioactive molecules and natural products. Its unique four-membered ring structure, which contains a nitrogen atom, makes it a privileged motif in this field .

Methods of Application

In medicinal chemistry, benzyl azetidine-1-carboxylate is often used as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including cycloadditions, functionalizations, and ring expansions, to create diverse pharmacologically active compounds .

Results and Outcomes

The use of benzyl azetidine-1-carboxylate in medicinal chemistry has led to the development of several important drugs. For instance, azetidine-containing compounds have been used to create antihypertensive medications, kinase inhibitors, and anticoagulants, showcasing the heterocycle’s versatility and significance in drug discovery .

Application in Organic Synthesis

Scientific Field

Organic Synthesis

Summary of Application

In organic synthesis, benzyl azetidine-1-carboxylate serves as a key intermediate for constructing nitrogen-containing heterocycles. Its reactivity, driven by ring strain, allows for efficient bond functionalization and the creation of complex molecular architectures .

Methods of Application

Synthetic chemists utilize benzyl azetidine-1-carboxylate in various synthetic strategies, such as [2+2] cycloaddition reactions, to synthesize functionalized azetidines. These methods often involve the use of catalysts and controlled reaction conditions to achieve the desired products .

Results and Outcomes

The application of benzyl azetidine-1-carboxylate in organic synthesis has enabled the development of new synthetic methodologies and the production of a wide range of functionalized molecules, contributing to the advancement of synthetic organic chemistry .

Application in Polymer Synthesis

Scientific Field

Polymer Chemistry

Summary of Application

Benzyl azetidine-1-carboxylate plays a role in the synthesis of polymers through ring-opening polymerization. The resulting polymers have applications in various industries due to their unique properties .

Methods of Application

The monomer is polymerized using anionic or cationic ring-opening mechanisms to produce polyamines with different structures and properties. This process can be challenging due to the control required over the polymerization of ring-strained monomers .

Results and Outcomes

The polymers derived from benzyl azetidine-1-carboxylate have been used for antibacterial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection, demonstrating the material’s versatility and industrial importance .

Application in Environmental Science

Scientific Field

Environmental Science

Summary of Application

Benzyl azetidine-1-carboxylate contributes to environmental science through its use in creating materials that can aid in CO2 capture and adsorption, which is crucial for addressing climate change and air purification .

Methods of Application

The compound is incorporated into polymers that have the ability to adsorb CO2. These materials are synthesized through specialized polymerization techniques that imbue them with the necessary properties for effective CO2 capture .

Results and Outcomes

The development of CO2 adsorbing materials using benzyl azetidine-1-carboxylate has shown promise in reducing greenhouse gas emissions and improving air quality, making it a significant contributor to environmental sustainability efforts .

Application in Drug Discovery

Scientific Field

Drug Discovery

Summary of Application

Benzyl azetidine-1-carboxylate is utilized in drug discovery as a scaffold for developing new therapeutic agents. Its incorporation into drug molecules can lead to improved pharmacokinetic properties .

Methods of Application

Drug discovery researchers use benzyl azetidine-1-carboxylate to create azetidine-containing motifs, which are then tested for biological activity. The compound’s stability and reactivity make it an attractive candidate for creating new drugs .

Results and Outcomes

The use of benzyl azetidine-1-carboxylate in drug discovery has resulted in the identification of new potential drug candidates with enhanced efficacy and safety profiles, contributing to the advancement of medical treatments .

Application in Material Science

Scientific Field

Material Science

Summary of Application

In material science, benzyl azetidine-1-carboxylate is used to develop new materials with specific properties, such as increased strength, flexibility, or chemical resistance .

Methods of Application

The compound is incorporated into various materials through chemical synthesis, where its reactivity is harnessed to alter the material’s properties at the molecular level .

Results and Outcomes

Materials developed using benzyl azetidine-1-carboxylate have found applications in a wide range of industries, from automotive to aerospace, showcasing the compound’s impact on the development of advanced materials .

These six applications highlight the diverse and significant role of benzyl azetidine-1-carboxylate in scientific research and industrial applications. Its versatility and reactivity make it a valuable compound across multiple scientific fields.

Application in Catalysis

Scientific Field

Catalysis

Summary of Application

Benzyl azetidine-1-carboxylate can be used as a ligand in catalytic systems due to its nitrogen-containing heterocyclic structure. It can coordinate to metals and influence the reactivity and selectivity of catalytic reactions .

Methods of Application

The compound is introduced into catalytic systems where it can form complexes with transition metals. These complexes can then catalyze various chemical reactions, such as hydrogenation, carbon-carbon bond formation, or oxidation processes .

Results and Outcomes

The use of benzyl azetidine-1-carboxylate in catalysis has led to the development of more efficient and selective synthetic routes, which are beneficial for industrial-scale chemical production .

Application in Agrochemical Research

Scientific Field

Agrochemistry

Summary of Application

In agrochemical research, benzyl azetidine-1-carboxylate is explored for its potential use in the synthesis of novel pesticides and herbicides. Its structural motif is valuable for creating compounds with new modes of action against pests and weeds .

Methods of Application

Researchers synthesize various derivatives of benzyl azetidine-1-carboxylate and evaluate their biological activity against a range of agricultural pests and plants. This involves both laboratory and field testing .

Results and Outcomes

The exploration of benzyl azetidine-1-carboxylate in agrochemical research has resulted in the identification of new active compounds that could lead to the development of safer and more effective agrochemicals .

Application in Peptide Mimetics

Scientific Field

Bioorganic Chemistry

Summary of Application

Benzyl azetidine-1-carboxylate is used in the design of peptide mimetics. These molecules mimic the structure and function of peptides and can be more stable and bioavailable than natural peptides .

Methods of Application

The compound is incorporated into larger molecules that resemble the structure of peptides. This often involves solid-phase synthesis techniques and careful design to ensure the mimetics’ proper folding and function .

Results and Outcomes

Peptide mimetics containing benzyl azetidine-1-carboxylate have shown promise in therapeutic applications, offering stability against enzymatic degradation and potential for treating various diseases .

Application in Nanotechnology

Scientific Field

Nanotechnology

Summary of Application

Benzyl azetidine-1-carboxylate is investigated for its use in the synthesis of nanomaterials. Its ability to form stable heterocycles is advantageous for creating well-defined nanostructures .

Methods of Application

The compound is used to synthesize nanoscale materials with specific shapes and functions. This requires precise control over the reaction conditions and the use of templating agents .

Results and Outcomes

The development of nanomaterials using benzyl azetidine-1-carboxylate has potential applications in electronics, drug delivery, and sensing technologies, highlighting its importance in the field of nanotechnology .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Summary of Application

Benzyl azetidine-1-carboxylate is utilized in analytical chemistry as a derivatization agent for the detection and quantification of various analytes .

Methods of Application

The compound reacts with analytes to form derivatives that are more easily detectable by instruments such as mass spectrometers or chromatography systems .

Results and Outcomes

The use of benzyl azetidine-1-carboxylate in analytical chemistry has improved the sensitivity and accuracy of analytical methods, aiding in the detection of trace compounds in complex mixtures .

Application in Chemical Education

Scientific Field

Chemical Education

Summary of Application

Benzyl azetidine-1-carboxylate is used as a teaching tool in chemical education to demonstrate various organic reactions and synthetic strategies .

Methods of Application

Educators use the compound in laboratory courses to teach students about heterocyclic chemistry, reaction mechanisms, and the synthesis of nitrogen-containing compounds .

Results and Outcomes

The incorporation of benzyl azetidine-1-carboxylate in chemical education has enriched the learning experience for students, providing hands-on experience with real-world chemical processes .

These additional applications further demonstrate the versatility and significance of benzyl azetidine-1-carboxylate in various scientific disciplines, contributing to advancements in research and technology.

Application in Bioconjugation

Scientific Field

Bioconjugate Chemistry

Summary of Application

Benzyl azetidine-1-carboxylate is used in bioconjugation to link biomolecules with other entities, such as drugs or fluorescent markers, enhancing their properties or functionalities .

Methods of Application

The compound is activated and then reacted with amino groups present on biomolecules, forming stable amide bonds. This conjugation can be performed under mild conditions to preserve the integrity of the biological molecules .

Results and Outcomes

Bioconjugates created using benzyl azetidine-1-carboxylate have been employed in targeted drug delivery, diagnostic assays, and imaging techniques, improving the efficacy and specificity of these applications .

Application in Chemical Biology

Scientific Field

Chemical Biology

Summary of Application

In chemical biology, benzyl azetidine-1-carboxylate is instrumental in studying biological processes by mimicking or influencing the behavior of biomolecules .

Methods of Application

Researchers use the compound to synthesize analogs of natural biomolecules, which are then used to probe biological systems and understand their underlying mechanisms .

Results and Outcomes

Studies involving benzyl azetidine-1-carboxylate have provided insights into enzyme mechanisms, receptor-ligand interactions, and cellular pathways, contributing to the knowledge base of chemical biology .

Application in Combinatorial Chemistry

Scientific Field

Combinatorial Chemistry

Summary of Application

Benzyl azetidine-1-carboxylate is utilized in combinatorial chemistry for the rapid synthesis of large libraries of compounds for screening purposes .

Methods of Application

The compound is incorporated into diverse chemical scaffolds using parallel synthesis techniques, generating a multitude of derivatives for biological evaluation .

Results and Outcomes

The application of benzyl azetidine-1-carboxylate in combinatorial chemistry has accelerated the discovery of lead compounds in drug development, showcasing its value in high-throughput synthesis .

Application in Supramolecular Chemistry

Scientific Field

Supramolecular Chemistry

Summary of Application

Benzyl azetidine-1-carboxylate contributes to the design and synthesis of supramolecular structures that are held together by non-covalent interactions .

Methods of Application

The compound is used to create building blocks that self-assemble into larger, complex structures through hydrogen bonding, π-π stacking, and other non-covalent forces .

Results and Outcomes

Supramolecular assemblies involving benzyl azetidine-1-carboxylate have potential applications in molecular recognition, catalysis, and materials science, demonstrating its versatility in this field .

Safety And Hazards

将来の方向性

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The review by Mughal and Szostak provides an overview of the synthesis, reactivity, and application of azetidines with a focus on the most recent advances, trends, and future directions .

特性

IUPAC Name |

benzyl azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(12-7-4-8-12)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOQIRHYGZFGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl azetidine-1-carboxylate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]ethyl}but-2-ynamide](/img/structure/B2852817.png)

![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2852825.png)

![3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2852826.png)

![3-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N,N-dimethylbenzamide](/img/structure/B2852833.png)

![4-[(Cyclopentylamino)sulfonyl]benzoic acid](/img/structure/B2852835.png)